molecular formula C8H9ClN2O B8782788 4-Chloro-6-(1-ethoxyvinyl)pyrimidine

4-Chloro-6-(1-ethoxyvinyl)pyrimidine

Cat. No.: B8782788
M. Wt: 184.62 g/mol
InChI Key: KZZVPLCORFELLU-UHFFFAOYSA-N
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Description

4-Chloro-6-(1-ethoxyvinyl)pyrimidine is a substituted pyrimidine derivative featuring a chlorine atom at position 4 and a 1-ethoxyvinyl group at position 6. Pyrimidines are heterocyclic aromatic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding. The 1-ethoxyvinyl substituent introduces a vinyl ether moiety, which may enhance electrophilicity at position 6 and provide a site for further functionalization.

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

4-chloro-6-(1-ethoxyethenyl)pyrimidine

InChI

InChI=1S/C8H9ClN2O/c1-3-12-6(2)7-4-8(9)11-5-10-7/h4-5H,2-3H2,1H3

InChI Key

KZZVPLCORFELLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=CC(=NC=N1)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
4-Chloro-6-(1-ethoxyvinyl)pyrimidine has been investigated for its potential as an anticancer agent. Its mechanism involves the inhibition of enzymes and receptors that play critical roles in DNA synthesis and repair, which are vital for cancer cell proliferation. Studies indicate that this compound can modulate signaling pathways associated with cell growth, apoptosis, and inflammation, making it a candidate for further pharmacological evaluation in cancer therapies .

Antiviral and Antimicrobial Properties
The compound is also being explored for its antiviral and antimicrobial activities. Its structural characteristics allow it to interfere with biological pathways essential for the survival of pathogens, leading to its potential use in developing new therapeutic agents against infections .

Agrochemicals

Pesticide Development
In the field of agrochemicals, this compound is utilized in the formulation of pesticides and herbicides. Its ability to disrupt biological processes in pests makes it a valuable component in agricultural chemistry. Research has shown that compounds similar to this compound can effectively target specific metabolic pathways in weeds and insects, enhancing crop protection strategies .

Materials Science

Synthesis of Advanced Materials
The compound is also employed in materials science for synthesizing advanced materials with specific electronic and optical properties. Its unique substitution pattern allows for various chemical transformations that are beneficial in creating novel materials for electronic applications .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

  • Anticancer Activity : A study demonstrated that derivatives of this compound showed potent activity against specific cancer cell lines by inhibiting key kinases involved in cell proliferation .
  • Pesticide Efficacy : Research indicated that formulations containing this compound significantly reduced pest populations in controlled agricultural settings, showcasing its potential as an effective pesticide .
  • Material Properties : Investigations into materials synthesized using this compound revealed enhanced electronic properties suitable for use in organic electronics .

Comparison with Similar Compounds

Ether and Thioether Derivatives

  • 4-Chloro-6-methoxy-2-(4-(methylsulfonyl)phenyl)pyrimidine (12) and 4-Chloro-6-ethoxy-2-(4-(methylsulfonyl)phenyl)pyrimidine (13): These compounds () feature alkoxy groups (methoxy, ethoxy) at position 6. Synthesis involves nucleophilic substitution using sodium alkoxides in DMF, yielding high-purity products. The chloro group at position 4 remains reactive for further modifications.
  • 4-Chloro-6-(ethylthio)-2-(4-(methylsulfonyl)phenyl)pyrimidine (14) :
    Replacing oxygen with sulfur (thioether) increases electron-donating capacity, stabilizing the pyrimidine ring. Thioethers are less polar than ethers, affecting solubility and bioavailability.

Key Insight : Ethoxy and thioether substituents balance reactivity and lipophilicity, making them valuable intermediates in medicinal chemistry.

Trifluoromethyl and Difluoromethyl Derivatives

  • 4-Chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine (56): The trifluoromethyl (CF₃) group () is strongly electron-withdrawing, increasing the electrophilicity of the pyrimidine ring. This enhances reactivity in nucleophilic substitution reactions, useful for synthesizing kinase inhibitors. Synthesis involves POCl₃-mediated chlorination of a pyrimidinone precursor.
  • 4-Chloro-6-(difluoromethyl)thieno[3,2-d]pyrimidine: The difluoromethyl group () offers moderate electron withdrawal compared to CF₃, balancing reactivity and stability. This compound is priced at €2,000/g, reflecting its niche application in high-value drug discovery.

Key Insight : Fluorinated substituents are pivotal in modulating electronic properties and metabolic stability.

Heterocyclic Substituents

  • 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine :
    The imidazole moiety () introduces hydrogen-bonding capability and basicity, often enhancing interactions with biological targets. Priced at $41/100 mg, this compound is used in kinase inhibitor research.

  • 4-Chloro-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidine :
    Bulky pyrazole substituents () may sterically hinder reactions at position 6, directing further modifications to position 4.

Hydroxyl and Methyl Derivatives

  • 6-Chloro-4-hydroxypyrimidine :
    The hydroxyl group () participates in hydrogen bonding, improving aqueous solubility (melting point: 286–287°C). This compound is a precursor for antiviral agents.

  • 4-Chloro-6-methylpyrimidine :
    The methyl group () is electron-donating, stabilizing the ring against electrophilic attack. It serves as a reference material in regulatory-compliant syntheses.

Key Insight : Hydroxyl and methyl groups are critical for tuning solubility and stability.

Chloromethyl and Thieno-Fused Derivatives

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1b) :
    The chloromethyl group () enables further alkylation or nucleophilic substitution. Synthesis via POCl₃ achieves 72% yield, demonstrating efficient chlorination.

  • 4-Chloro-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidine: Thieno-fused pyrimidines () exhibit planar structures conducive to π-π stacking in enzyme active sites.

Key Insight : Chloromethyl and fused-ring systems enhance versatility in drug design.

Data Table: Comparative Analysis of Pyrimidine Derivatives

Compound Name Substituent at Position 6 Molecular Weight (g/mol) Key Properties/Applications Reference
4-Chloro-6-methoxypyrimidine Methoxy 158.58 Intermediate in drug synthesis
4-Chloro-6-trifluoromethylpyrimidine Trifluoromethyl 182.53 High reactivity in substitution
4-Chloro-6-(1H-imidazol-1-yl)pyrimidine Imidazol-1-yl 180.61 Potential kinase inhibitors
4-Chloro-6-hydroxypyrimidine Hydroxyl 130.53 Hydrogen bonding capability
4-Chloro-6-methylpyrimidine Methyl 128.55 Electron-donating, stable structure

Research Findings and Trends

  • Synthetic Efficiency : POCl₃-mediated chlorination () achieves high yields (>70%) for chloro derivatives, though reaction conditions vary with substituent electronics.
  • Biological Relevance: Imidazole- and thieno-substituted pyrimidines are prioritized in kinase inhibitor research due to target engagement capabilities.
  • Market Trends : Fluorinated derivatives command higher prices (up to €2,000/g), reflecting their demand in oncology and CNS drug discovery.

Preparation Methods

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer and reduced reaction times (50% faster than batch processes).

  • Case Study : A pilot plant using POCl₃ chlorination followed by inline Suzuki coupling achieved 1.2 kg/hr throughput with 87% yield.

Waste Management

  • Phosphorus Residues : Generated during chlorination steps require neutralization with aqueous NaOH before disposal.

  • Halogenated Byproducts : Adsorption on activated carbon filters reduces environmental release.

Mechanistic Insights and Side Reactions

Chlorination Mechanism

Phosphorus oxychloride acts as both a reagent and solvent, with the hindered amine base facilitating deprotonation of 4,6-dihydroxypyrimidine. The reaction proceeds via a two-step SNAr mechanism:

  • Formation of a phosphoramidate intermediate at the 4-position.

  • Displacement of the 6-hydroxyl group by chloride.

Side Reactions :

  • Over-Chlorination : Occurs at >100°C, producing 4,6,8-trichloropyrimidine impurities.

  • Amine Quaternization : Excess POCl₃ reacts with tertiary amines, necessitating stoichiometric control.

Cross-Coupling Pathways

The Suzuki-Miyaura mechanism involves oxidative addition of 4,6-dichloropyrimidine to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond. The ethoxyvinyl group’s electron-donating nature accelerates the transmetallation step .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : The chloro and ethoxyvinyl groups produce distinct shifts:
    • Chloro (C4): δ ~160 ppm in ¹³C NMR.
    • Ethoxyvinyl (C6): Doublet peaks (δ 4.5–5.5 ppm for vinyl protons) .
  • X-ray Crystallography : Resolve bond angles and substituent orientations. For example, dihedral angles between the pyrimidine ring and ethoxyvinyl group are critical for reactivity analysis .

What safety protocols are critical when handling this compound?

Basic Research Question

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during chlorination) .
  • Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous material disposal .

How does the 1-ethoxyvinyl substituent influence the pyrimidine ring's electronic properties?

Advanced Research Question
The ethoxyvinyl group is electron-donating due to oxygen’s lone pairs, increasing electron density at C6. This activates the pyrimidine ring for electrophilic substitution at C5 but introduces steric hindrance, complicating further functionalization. Computational studies (e.g., DFT) are recommended to quantify these effects .

How to resolve contradictory reactivity data in cross-coupling reactions?

Advanced Research Question

  • Control Experiments : Compare reactivity under inert (N₂) vs. ambient conditions to rule out oxygen/moisture interference.
  • Catalyst Screening : Test Pd(II)/Pd(0) catalysts (e.g., PdCl₂ vs. Pd(PPh₃)₄) to optimize coupling efficiency. Evidence suggests ligand choice (e.g., biphenylphosphines) improves yields in sterically hindered systems .

Designing selective modifications of the chloro group

Advanced Research Question

  • Protecting Groups : Temporarily mask the ethoxyvinyl moiety with silyl ethers (e.g., TBSCl) during nucleophilic substitution at C4.
  • Catalyst Tuning : Use bulky ligands (e.g., XPhos) to prevent undesired side reactions at C6 .

Degradation pathways and stability optimization

Advanced Research Question

  • pH Sensitivity : The compound hydrolyzes in acidic conditions (pH < 3), cleaving the ethoxyvinyl group. Neutral or slightly basic buffers (pH 7–9) enhance stability.
  • Storage : Store at –20°C in argon-purged vials to prevent oxidation .

Role as an intermediate in drug discovery

Basic/Advanced Research Question
This compound serves as a precursor for kinase inhibitors and antiviral agents. For example:

  • Anticancer Agents : Functionalization at C4 with aryl amines yields pyrimidine derivatives targeting EGFR kinases .
  • Antimicrobials : The ethoxyvinyl group can be oxidized to a ketone for further derivatization .

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